molecular formula C11H14BF3KN B2528877 Potassium 3-[benzyl(methyl)amino]prop-1-EN-2yltrifluoroborate CAS No. 1357559-52-4

Potassium 3-[benzyl(methyl)amino]prop-1-EN-2yltrifluoroborate

Cat. No. B2528877
CAS RN: 1357559-52-4
M. Wt: 267.14
InChI Key: GPCHYBURGWYPCL-UHFFFAOYSA-N
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Description

Potassium 3-[benzyl(methyl)amino]prop-1-EN-2yltrifluoroborate, also known as KHMN-BF3K, is a boron-based reagent used in organic synthesis. It is a versatile and efficient reagent that has gained popularity in recent years due to its unique properties.

Mechanism of Action

The mechanism of action of Potassium 3-[benzyl(methyl)amino]prop-1-EN-2yltrifluoroborate involves the activation of the C=C bond in the substrate through coordination with the boron atom. This leads to the formation of a boron enolate intermediate, which can undergo various reactions depending on the nature of the substrate. Potassium 3-[benzyl(methyl)amino]prop-1-EN-2yltrifluoroborate has been shown to be a highly reactive and selective reagent, allowing for the formation of complex molecules with high efficiency.
Biochemical and Physiological Effects:
While Potassium 3-[benzyl(methyl)amino]prop-1-EN-2yltrifluoroborate is primarily used in organic synthesis, it has also been studied for its biochemical and physiological effects. It has been shown to have antitumor activity, as well as the ability to inhibit the growth of certain bacteria and fungi. However, further studies are needed to fully understand the mechanisms behind these effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of Potassium 3-[benzyl(methyl)amino]prop-1-EN-2yltrifluoroborate is its high reactivity and selectivity, which allows for the formation of complex molecules with high efficiency. It is also relatively easy to handle and has a long shelf life. However, Potassium 3-[benzyl(methyl)amino]prop-1-EN-2yltrifluoroborate is highly moisture-sensitive and must be stored under anhydrous conditions. It is also toxic and should be handled with care.

Future Directions

There are numerous future directions for the use of Potassium 3-[benzyl(methyl)amino]prop-1-EN-2yltrifluoroborate in organic synthesis. One area of interest is the development of new reactions using Potassium 3-[benzyl(methyl)amino]prop-1-EN-2yltrifluoroborate as a catalyst or reagent. Another area of interest is the application of Potassium 3-[benzyl(methyl)amino]prop-1-EN-2yltrifluoroborate in the synthesis of new pharmaceuticals and agrochemicals. Additionally, further studies are needed to fully understand the biochemical and physiological effects of Potassium 3-[benzyl(methyl)amino]prop-1-EN-2yltrifluoroborate and its potential as a therapeutic agent.
In conclusion, Potassium 3-[benzyl(methyl)amino]prop-1-EN-2yltrifluoroborate is a boron-based reagent that has found numerous applications in organic synthesis. Its high reactivity and selectivity make it a valuable tool in synthetic chemistry, and it has also been studied for its biochemical and physiological effects. While there are limitations to its use, Potassium 3-[benzyl(methyl)amino]prop-1-EN-2yltrifluoroborate has a bright future in the field of organic synthesis and beyond.

Synthesis Methods

The synthesis of Potassium 3-[benzyl(methyl)amino]prop-1-EN-2yltrifluoroborate involves the reaction of 3-(benzyl(methyl)amino)prop-1-ene with boron trifluoride etherate and potassium carbonate. The reaction is conducted in a solvent such as acetonitrile or tetrahydrofuran, and the product is obtained through a simple workup procedure. The yield of the reaction is typically high, and the purity of the product is excellent.

Scientific Research Applications

Potassium 3-[benzyl(methyl)amino]prop-1-EN-2yltrifluoroborate has found numerous applications in organic synthesis. It is commonly used as a reagent for the synthesis of various compounds, including alcohols, amines, and ethers. It has also been used in the synthesis of natural products, pharmaceuticals, and agrochemicals. Potassium 3-[benzyl(methyl)amino]prop-1-EN-2yltrifluoroborate has been shown to be a highly efficient and selective reagent, making it a valuable tool in synthetic chemistry.

properties

IUPAC Name

potassium;3-[benzyl(methyl)amino]prop-1-en-2-yl-trifluoroboranuide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BF3N.K/c1-10(12(13,14)15)8-16(2)9-11-6-4-3-5-7-11;/h3-7H,1,8-9H2,2H3;/q-1;+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPCHYBURGWYPCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C(=C)CN(C)CC1=CC=CC=C1)(F)(F)F.[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BF3KN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Potassium 3-[benzyl(methyl)amino]prop-1-EN-2yltrifluoroborate

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